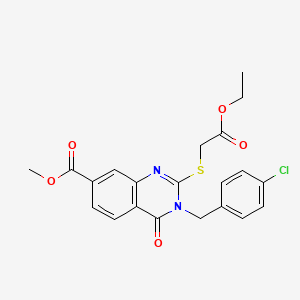

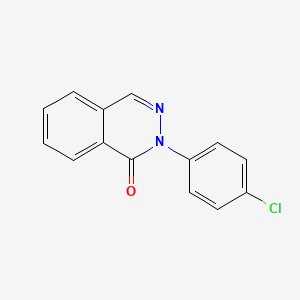

Methyl 3-(4-chlorobenzyl)-2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances and its stability under various conditions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data .Aplicaciones Científicas De Investigación

Synthetic Pathways

Methyl 3-(4-chlorobenzyl)-2-((2-ethoxy-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate and its derivatives are synthesized through various chemical reactions, often involving the alkylation of quinazolinone compounds. For instance, El-zohry and Abd-Alla (2007) detailed the synthesis of new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives, starting from 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one. This process includes reactions with acetylacetone, ethyl acetoacetate, and diethylmalonate, followed by subsequent reactions to yield diverse derivatives (El-zohry & Abd-Alla, 2007).

Antimicrobial Properties

The antimicrobial efficacy of synthesized quinazolinone derivatives is a significant area of research. The compounds synthesized by El-zohry and Abd-Alla (2007) were tested for their antimicrobial activities, showing potential against various microbial strains. This indicates the role of such compounds in developing new antimicrobial agents (El-zohry & Abd-Alla, 2007).

Molecular Docking and Biological Studies

Molecular Docking

Kovalenko et al. (2020) conducted molecular docking simulations on derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealing their potential as inhibitors of Hepatitis B Virus (HBV) replication. This highlights the application of such compounds in antiviral research and the importance of computational studies in predicting biological activities (Kovalenko et al., 2020).

In Vitro Biological Studies

The in vitro experiments confirmed the high inhibition of HBV replication by the studied compounds at 10 µM concentration, aligning with the molecular docking predictions and showcasing the potential therapeutic applications of these quinazolinone derivatives in treating viral infections (Kovalenko et al., 2020).

Propiedades

IUPAC Name |

methyl 3-[(4-chlorophenyl)methyl]-2-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxoquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O5S/c1-3-29-18(25)12-30-21-23-17-10-14(20(27)28-2)6-9-16(17)19(26)24(21)11-13-4-7-15(22)8-5-13/h4-10H,3,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFALOYYTGCRDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2829886.png)

![{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate](/img/structure/B2829891.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2829893.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2829898.png)

![3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2829903.png)

![1-(3-chloro-4-methylphenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2829904.png)

![2-Butylsulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829908.png)